molecular formula C25H19ClN4 B15098232 N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890624-32-5

N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15098232
CAS No.: 890624-32-5
M. Wt: 410.9 g/mol
InChI Key: WEULBJYSIUTULJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chlorophenyl, methyl, and diphenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, and the use of catalysts like ammonium acetate .

Industrial production methods for such compounds may involve optimization of these synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

890624-32-5

Molecular Formula

C25H19ClN4

Molecular Weight

410.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H19ClN4/c1-17-24(19-10-6-3-7-11-19)25-28-22(18-8-4-2-5-9-18)16-23(30(25)29-17)27-21-14-12-20(26)13-15-21/h2-16,27H,1H3

InChI Key

WEULBJYSIUTULJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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